molecular formula C12H15NO3 B8672749 3-Benzamido-2-methylbutanoic acid CAS No. 42336-50-5

3-Benzamido-2-methylbutanoic acid

Cat. No. B8672749
CAS RN: 42336-50-5
M. Wt: 221.25 g/mol
InChI Key: IIPYMIBYRSDGBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Benzamido-2-methylbutanoic acid is a useful research compound. Its molecular formula is C12H15NO3 and its molecular weight is 221.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Benzamido-2-methylbutanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Benzamido-2-methylbutanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

42336-50-5

Product Name

3-Benzamido-2-methylbutanoic acid

Molecular Formula

C12H15NO3

Molecular Weight

221.25 g/mol

IUPAC Name

3-benzamido-2-methylbutanoic acid

InChI

InChI=1S/C12H15NO3/c1-8(12(15)16)9(2)13-11(14)10-6-4-3-5-7-10/h3-9H,1-2H3,(H,13,14)(H,15,16)

InChI Key

IIPYMIBYRSDGBB-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)NC(=O)C1=CC=CC=C1)C(=O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To ethyl 3-benzamido-2-methylbutanoate (0.08 g, 0.321 mmol) in MeOH (2 mL) and water (1.000 mL) was added lithium hydroxide (0.015 g, 0.642 mmol) at RT. Contents heated at 60° C. for 1.5 h. The reaction mixture was concentrated and partitioned between dichloromethane (10 mL) and 1N HCl (5 mL). The dichloromethane layer is washed with brine (10 mL), dried overt sodium sulfate and concentrated to yield the title compound (0.055 g, 0.249 mmol, 77% yield) as a foamy solid, which was used as such for the subsequent step without further purification. MS (ESI) m/z 222.16 (M+H)+.
Quantity
0.08 g
Type
reactant
Reaction Step One
Quantity
0.015 g
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
1 mL
Type
solvent
Reaction Step One
Yield
77%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.